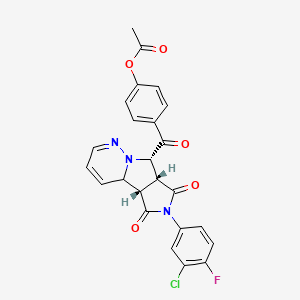
C24H17ClFN3O5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C24H17ClFN3O5 is a complex organic molecule. This compound is characterized by its unique structure, which includes a combination of chlorine, fluorine, nitrogen, and oxygen atoms. It is used in various scientific research applications due to its specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C24H17ClFN3O5 involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of a core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include halogenating agents, oxidizing agents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of This compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like crystallization, distillation, and chromatography to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
C24H17ClFN3O5: undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize the reaction and yield the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while substitution reactions may result in the replacement of specific functional groups with others.
Applications De Recherche Scientifique
C24H17ClFN3O5: has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is used in biological assays to investigate its effects on cellular processes and pathways.
Medicine: It is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: The compound is used in the development of new materials and products, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of C24H17ClFN3O5 involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparaison Avec Des Composés Similaires
C24H17ClFN3O5: can be compared with other similar compounds based on its structure and chemical properties. Similar compounds include those with similar functional groups or molecular frameworks. The uniqueness of This compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions.
List of Similar Compounds
C24H17ClN3O5: A compound with a similar structure but lacking the fluorine atom.
C24H17FN3O5: A compound with a similar structure but lacking the chlorine atom.
C24H17ClFN3O4: A compound with a similar structure but with one less oxygen atom.
These comparisons highlight the unique aspects of This compound
Propriétés
Formule moléculaire |
C24H17ClFN3O5 |
|---|---|
Poids moléculaire |
481.9 g/mol |
Nom IUPAC |
[4-[(2S,6R,7S)-4-(3-chloro-4-fluorophenyl)-3,5-dioxo-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carbonyl]phenyl] acetate |
InChI |
InChI=1S/C24H17ClFN3O5/c1-12(30)34-15-7-4-13(5-8-15)22(31)21-20-19(18-3-2-10-27-29(18)21)23(32)28(24(20)33)14-6-9-17(26)16(25)11-14/h2-11,18-21H,1H3/t18?,19-,20-,21+/m1/s1 |
Clé InChI |
MOHFQPPRBKPQLG-VKEMMKHGSA-N |
SMILES isomérique |
CC(=O)OC1=CC=C(C=C1)C(=O)[C@@H]2[C@H]3[C@@H](C4N2N=CC=C4)C(=O)N(C3=O)C5=CC(=C(C=C5)F)Cl |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C(=O)C2C3C(C4N2N=CC=C4)C(=O)N(C3=O)C5=CC(=C(C=C5)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


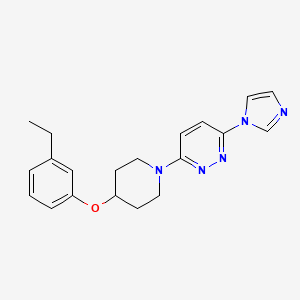
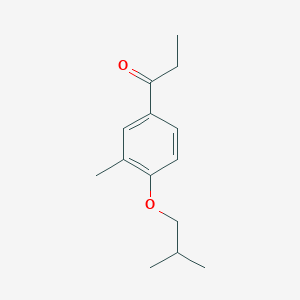
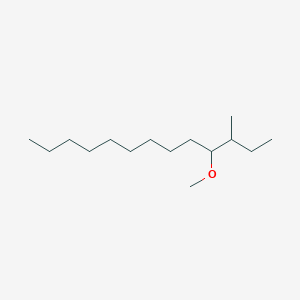
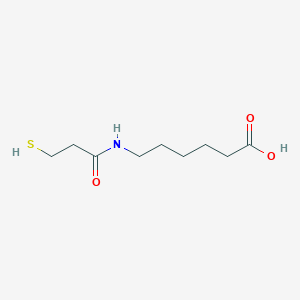
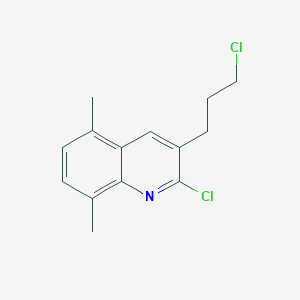
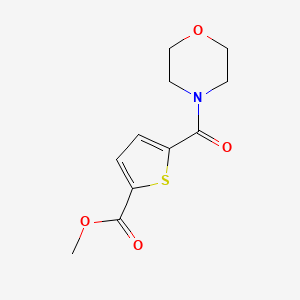
![Methyl 4-nitro-3-[(oxolan-3-yl)oxy]benzoate](/img/structure/B12626035.png)
![6-(2,4-Dichlorophenyl)-3-(3-methylthiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12626042.png)
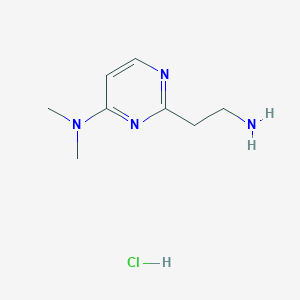
![5-[(1-Methyl-1H-benzimidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B12626053.png)

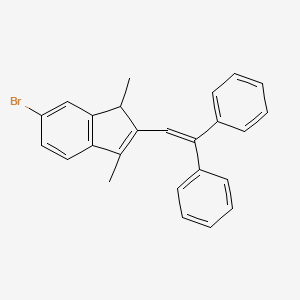
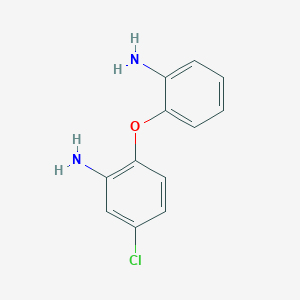
![11-[(11-Hydroxyundecyl)disulfanyl]undecanoic acid](/img/structure/B12626072.png)
